molecular formula C6H6F3N3O B3047768 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1443279-08-0

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No. B3047768
CAS RN: 1443279-08-0
M. Wt: 193.13
InChI Key: SACQIRNFBYDICE-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide, also known as TFP, is a pyrazole-based compound that has a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in the synthesis of other compounds, as well as for its potential therapeutic applications. TFP has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Solvent and Reagent

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (TFEPC) serves as a versatile solvent and reagent in organic synthesis. Its unique trifluoroethyl group enhances solubility and stability, making it valuable for dissolving and reacting with various compounds .

Polymer and Resin Development

TFEPC finds application in the development of new materials, including polymers, resins, and coatings. Researchers explore its incorporation into polymer matrices to enhance properties such as chemical resistance, thermal stability, and mechanical strength.

Fluorinated Building Blocks

As a fluorinated compound, TFEPC contributes to the synthesis of complex molecules. Chemists utilize it as a building block for constructing fluorinated organic compounds, which play crucial roles in pharmaceuticals, agrochemicals, and materials science .

Heterocyclic Synthesis

TFEPC participates in heterocyclic chemistry. Researchers have employed it in microwave-assisted reactions to synthesize dialkyl and cyclic H-phosphonates. This method allows for the preparation of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates under non-inert and additive-free conditions .

Ionic Liquid Electrolytes

In the field of energy storage, TFEPC enhances the performance of lithium-sulfur (Li-S) batteries. By adding TFEPC to solvate ionic liquid (SIL)-based electrolytes, researchers improve cycle life and rate capability of Li-S cells .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-4(1-11-12)5(10)13/h1-2H,3H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACQIRNFBYDICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220719
Record name 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

CAS RN

1443279-08-0
Record name 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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